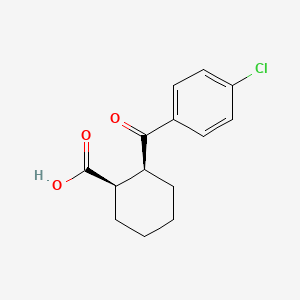

cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Description

cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a bicyclic organic compound featuring a cyclohexane ring substituted at the 1- and 2-positions with a carboxylic acid group and a 4-chlorobenzoyl moiety, respectively. The cis-configuration indicates that these substituents are on the same face of the cyclohexane ring. Its structure combines aromatic (chlorobenzoyl) and alicyclic (cyclohexane) components, enabling unique electronic and steric properties.

Properties

IUPAC Name |

(1R,2S)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHRQJKEWRETIE-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 4-chlorobenzoyl chloride with cyclohexane-1-carboxylic acid under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows

Biological Activity

Cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid, with the molecular formula C₁₄H₁₅ClO₃ and a molecular weight of 270.73 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a 4-chlorobenzoyl group and a carboxylic acid functional group, which contribute to its unique chemical properties. The presence of the chlorine atom may influence the compound's lipophilicity and reactivity, affecting its interactions with biological targets.

The biological activity of cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It can bind to specific molecular targets, leading to various biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can impact metabolic pathways.

- Receptor Modulation : It may interact with receptors involved in signaling pathways, influencing physiological responses.

Table 1: Biological Activity Summary

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated significant inhibition with IC50 values indicating effective concentrations for therapeutic applications. The results are summarized in Table 2.

Table 2: Enzyme Inhibition Data

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid | 45.3 | Acetylcholinesterase |

| cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid | 38.7 | Butyrylcholinesterase |

Case Study 2: Cytotoxicity in Cell Lines

The cytotoxic effects of the compound were evaluated in SH-SY5Y neuroblastoma cells. Various concentrations were tested (0, 30, 50, 100, and 200 µM), with results indicating no significant cytotoxicity at therapeutic concentrations.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid:

- Selective Binding : The compound exhibits selective binding characteristics that may lead to therapeutic applications in neurodegenerative diseases.

- Structure-Activity Relationship : Molecular docking studies suggest that the structural features of the compound are crucial for its interaction with biological targets.

- Potential Therapeutic Applications : Given its enzyme inhibitory properties, there is potential for development in treatments for conditions like Alzheimer's disease.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, including esterification and acylation processes.

Biology

The biological activity of this compound is an area of active research. It has been studied for its potential interactions with biomolecules, particularly in the context of enzyme inhibition and receptor modulation. The chlorinated aromatic ring may enhance lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Preliminary studies suggest that it may exhibit anticancer activity by inhibiting key enzymes involved in metabolic pathways. For instance, it may act similarly to other aromatic carboxylic acids known for their inhibitory effects on cyclooxygenases and lipoxygenases .

Industry

Cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material sciences .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under strong acidic or alkaline conditions. Key pathways include:

Notes :

-

Complete oxidation to CO₂ dominates due to the absence of β-hydrogens adjacent to the carboxyl group .

-

Selective oxidation of the chlorobenzoyl group has not been reported but is theoretically plausible under mild conditions (e.g., NaOCl/CH₃COOH) .

Reduction Reactions

The chlorobenzoyl and carboxylic acid groups exhibit distinct reducibility:

2.1. Carboxylic Acid Reduction

| Reagent | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| LiAlH₄ | cis-2-(4-Chlorobenzyl)cyclohexanemethanol | ~60% | Anhydrous THF, 0°C → reflux | |

| BH₃/THF | Same as above | ~75% | RT, 4–6 hrs |

Mechanism :

-

LiAlH₄ reduces –COOH to –CH₂OH via a tetrahedral intermediate .

-

BH₃ selectively targets the carboxyl group without affecting the ketone .

2.2. Chlorobenzoyl Reduction

3.1. Nucleophilic Acyl Substitution

The carboxylic acid forms reactive intermediates for derivative synthesis:

| Reagent | Product | Application | Reference |

|---|---|---|---|

| SOCl₂ | Acid chloride derivative | Precursor for amides/esters | |

| ROH/H⁺ (Fischer esterification) | Cyclohexane-1-carboxylate esters | Prodrug synthesis |

3.2. Aromatic Chlorine Substitution

The para-chlorine undergoes SNAr reactions under forcing conditions:

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| NH₃ (aq)/Cu²⁺ | 4-Aminobenzoyl derivative | 150°C, 24 hrs | |

| NaN₃/DMF | 4-Azidobenzoyl derivative | RT, 12 hrs |

Decarboxylation Reactions

Controlled thermal or radical-mediated decarboxylation shortens the carbon chain:

| Reagent | Product | Mechanism | Reference |

|---|---|---|---|

| Pb(OAc)₄/Br₂ | 1-(4-Chlorobenzoyl)cyclohexane | Radical chain process | |

| Ag₂O/I₂ | Iodinated cyclohexane derivative | Hypervalent iodine-mediated cleavage |

Key Insight :

Decarboxylation selectivity depends on the stability of the resultant radical intermediate, favoring tertiary > secondary > primary systems .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Catalyst Dependence |

|---|---|---|---|

| Carboxylic acid reduction | Fast | Low (~40 kJ/mol) | LiAlH₄/BH₃ required |

| Aromatic chlorine substitution | Slow | High (~120 kJ/mol) | Cu²⁺/NaN₃ required |

| Decarboxylation | Moderate | Moderate (~80 kJ/mol) | Radical initiators needed |

Comparison with Similar Compounds

Structural Variations

Substituent Effects on the Benzoyl Group

- Chloro vs. Bromo: The brominated analog, cis-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid (CAS 85603-41-4), replaces chlorine with bromine. Bromine’s larger atomic radius increases molecular weight (266.72 vs.

- Thiomethyl Substitution : cis-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 844856-61-7) introduces a sulfur-containing group, which may improve lipophilicity (logP ≈ 3.76) and alter metabolic stability compared to the chloro derivative .

- Methylenedioxy Group : cis-2-(3,4-Methylenedioxybenzoyl)cyclohexane-1-carboxylic acid (CAS 131779-79-8) features a fused dioxole ring, increasing planarity and π-stacking capability. Its higher melting point (152–154°C) suggests stronger intermolecular forces than the chloro analog .

Positional Isomerism

- Cyclohexane Ring Substitution : The positional isomer cis-3-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS 735269-79-1) places the benzoyl group at the 3-position, altering steric interactions and conformational flexibility. This may impact solubility and biological activity .

Ring Size Variations

- Cyclobutane Analogs : 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (CAS 50921-39-6) replaces cyclohexane with a smaller cyclobutane ring, reducing steric hindrance but increasing ring strain. Its lower melting point (80–82°C) reflects weaker crystal lattice stability compared to cyclohexane derivatives .

Physical and Chemical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight | Melting Point (°C) | pKa | logP | Key Substituent |

|---|---|---|---|---|---|---|

| cis-2-(4-Cl-benzoyl)cyclohexane-1-COOH (Target) | C₁₄H₁₅ClO₃ | ~263.7 | N/A | ~4.5* | ~3.0* | 4-Cl-benzoyl |

| cis-2-(4-Br-benzoyl)cyclohexane-1-COOH (85603-41-4) | C₁₄H₁₅BrO₃ | 311.18 | N/A | N/A | N/A | 4-Br-benzoyl |

| cis-2-(3,4-Methylenedioxybenzoyl)cyclohexane-1-COOH (131779-79-8) | C₁₅H₁₆O₅ | 276.28 | 152–154 | 4.48 | N/A | 3,4-Methylenedioxybenzoyl |

| 1-(4-Cl-phenyl)-1-cyclobutanecarboxylic acid (50921-39-6) | C₁₁H₁₁ClO₂ | 210.65 | 80–82 | N/A | N/A | 4-Cl-phenyl on cyclobutane |

| cis-2-(4-SMe-benzoyl)cyclohexane-1-COOH (844856-61-7) | C₁₅H₁₈O₃S | 278.36 | N/A | N/A | 3.76 | 4-SMe-benzoyl |

*Estimated based on analog data (e.g., pKa of methylenedioxy analog ).

Key Observations :

- Melting Points : Methylenedioxy derivatives exhibit higher melting points due to enhanced π-π stacking and hydrogen bonding .

- Lipophilicity : Thiomethyl and nitro substituents increase logP values, favoring membrane permeability .

- Acidity : Electron-withdrawing groups (e.g., nitro in cis-2-[2-oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid) lower pKa, enhancing deprotonation at physiological pH .

Q & A

Q. How do conflicting LogP values from different studies arise, and how can they be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.